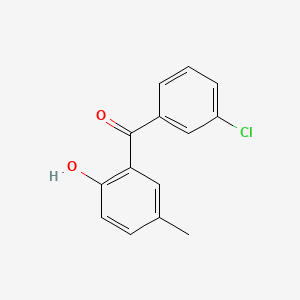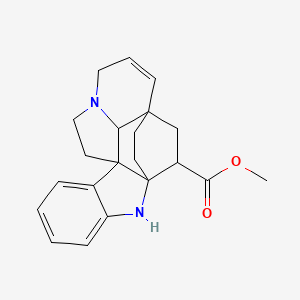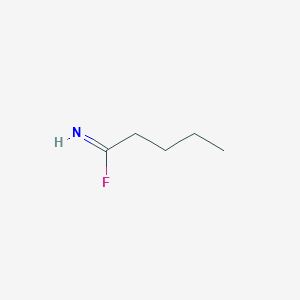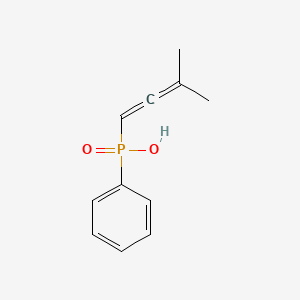
3-Methylbuta-1,2-dienyl(phenyl)phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbuta-1,2-dienyl(phenyl)phosphinic acid is an organophosphorus compound with the molecular formula C10H11O2P. This compound is characterized by the presence of a phosphinic acid group attached to a 3-methylbuta-1,2-dienyl group and a phenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbuta-1,2-dienyl(phenyl)phosphinic acid typically involves the reaction of appropriate phosphinic acid derivatives with 3-methylbuta-1,2-dienyl precursors. One common method involves the use of phosphinic acid and 3-methylbuta-1,2-dienyl chloride under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the phosphinic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylbuta-1,2-dienyl(phenyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphinic acid group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted phosphinic acid compounds. These products have various applications in different fields, including catalysis and material science .
Applications De Recherche Scientifique
3-Methylbuta-1,2-dienyl(phenyl)phosphinic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3-Methylbuta-1,2-dienyl(phenyl)phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphinic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylbuta-1,2-dienylphosphonic acid: Similar in structure but contains a phosphonic acid group instead of a phosphinic acid group.
Phenylphosphinic acid: Lacks the 3-methylbuta-1,2-dienyl group, making it less reactive in certain chemical reactions.
Uniqueness
3-Methylbuta-1,2-dienyl(phenyl)phosphinic acid is unique due to the presence of both a 3-methylbuta-1,2-dienyl group and a phenyl group attached to the phosphinic acid. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
1833-29-0 |
|---|---|
Formule moléculaire |
C11H13O2P |
Poids moléculaire |
208.19 g/mol |
InChI |
InChI=1S/C11H13O2P/c1-10(2)8-9-14(12,13)11-6-4-3-5-7-11/h3-7,9H,1-2H3,(H,12,13) |
Clé InChI |
VGXOLLDHRZHIIF-UHFFFAOYSA-N |
SMILES canonique |
CC(=C=CP(=O)(C1=CC=CC=C1)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


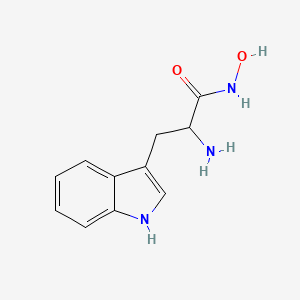
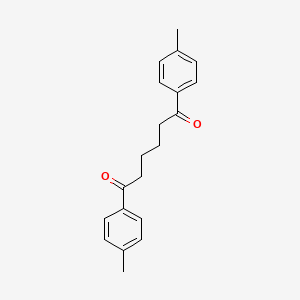
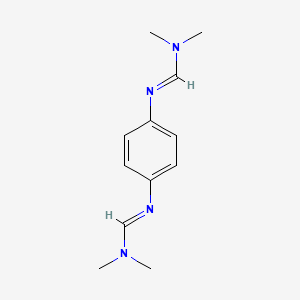
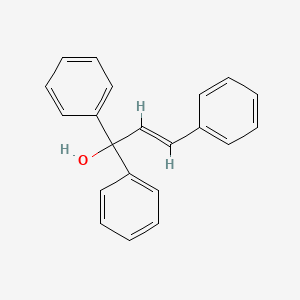
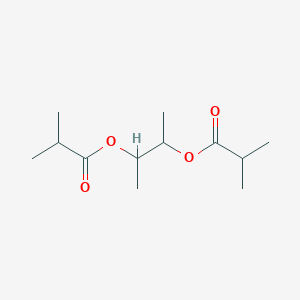
![N-benzyl-N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxo-propyl]pyrazine-2-carboxamide](/img/structure/B14741244.png)
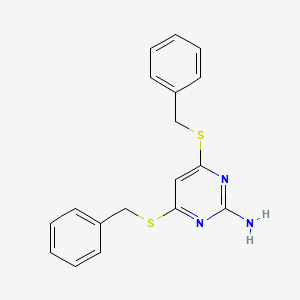

![N-Benzyl-N~2~-(butylcarbamoyl)-N-[(5-methylthiophen-2-yl)methyl]-N~2~-propan-2-ylglycinamide](/img/structure/B14741260.png)
![3,3'-Di-tert-butyl-5,5'-diethoxy[1,1'-biphenyl]-2,2'-diol](/img/structure/B14741264.png)
